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Core Science & Biosynthesis

Foundational

2-Bromo-4-methylphenol-d6 safety data sheet (SDS)

Technical Whitepaper: 2-Bromo-4-methylphenol-d6 Safe Handling, Physicochemical Properties, and Analytical Application in Isotope Dilution Mass Spectrometry Executive Summary This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Bromo-4-methylphenol-d6 Safe Handling, Physicochemical Properties, and Analytical Application in Isotope Dilution Mass Spectrometry

Executive Summary

This technical guide provides a comprehensive operational framework for 2-Bromo-4-methylphenol-d6 , a stable isotope-labeled analog of 2-bromo-p-cresol. Primarily utilized as an Internal Standard (ISTD) in environmental toxicology and metabolomics, this compound requires rigorous handling protocols due to the synergistic hazards of phenolic toxicity and organobromine reactivity. This document synthesizes safety data, storage stability mechanisms, and standardized analytical workflows for researchers.

Part 1: Molecular Identity & Isotopic Fidelity

Compound: 2-Bromo-4-methylphenol-d6 Synonyms: 2-Bromo-p-cresol-d6; 2-Bromo-4-hydroxytoluene-d6 Parent CAS: 6627-55-0 (Unlabeled) Chemical Formula:


Molecular Weight:  ~193.07  g/mol  (vs. 187.03  g/mol  for unlabeled)
Structural Configuration

The "d6" designation typically indicates full deuteration of the methyl group (


) and the aromatic ring protons (

). The hydroxyl proton usually remains exchangeable (

), making the mass shift +6 Da relative to the parent compound. This specific labeling pattern is critical for preventing deuterium loss during protic solvent extraction.

MolecularStructure cluster_legend Isotopic Labeling Map C1 C1-OH C2 C2-Br C1->C2 C3 C3-D C2->C3 C4 C4-CD3 C3->C4 C5 C5-D C4->C5 C6 C6-D C5->C6 C6->C1 L1 Exchangeable H (OH) L2 Stable Deuterium (Ring) L3 Stable Deuterium (Methyl)

Figure 1: Isotopic mapping of 2-Bromo-4-methylphenol-d6. Green/Yellow nodes indicate stable C-D bonds resistant to exchange.[1]

Part 2: Hazard Profiling & Toxicology

While the deuterium label does not alter the toxicological profile, the parent structure combines the corrosive nature of phenols with the alkylating potential of organobromides.

The "Phenol Effect" & Anesthesia

Unlike simple acids, halogenated phenols possess a local anesthetic effect. Dermal exposure may not cause immediate pain , leading to delayed recognition of severe chemical burns.[2] The lipophilic nature of the bromine substituent enhances skin permeation relative to phenol itself.

Hazard Class (GHS)CategoryH-StatementMechanism of Action
Skin Corrosion Cat.[3][4] 1B/2H314/H315Protein denaturation and necrosis via electrophilic attack.
Acute Tox (Oral) Cat.[5] 4H302Systemic toxicity affecting CNS and kidneys.[6]
Eye Damage Cat. 1H318Irreversible corneal opacity due to rapid tissue penetration.
Aquatic Acute Cat. 1H400Uncoupling of oxidative phosphorylation in aquatic organisms.
PPE Breakthrough Logic

Standard nitrile gloves are insufficient for prolonged handling of halogenated phenols.

  • Recommended: Laminated film (Silver Shield/4H) or Viton®.

  • Double-Gloving Protocol: Inner Nitrile (for dexterity) + Outer Viton (for chemical resistance).

Part 3: Storage, Stability & Degradation[7]

To maintain isotopic purity (>98 atom % D) and chemical integrity, specific storage conditions are required to prevent debromination and H/D exchange.

Degradation Pathways
  • Photolytic Debromination: Aryl bromides are susceptible to homolytic cleavage under UV light, forming radical intermediates that abstract hydrogen, reverting the compound to p-cresol-d6 (mass shift error).

  • H/D Scrambling: While C-D bonds are stable, exposure to strong acids or Lewis acids at high temperatures can induce scrambling on the aromatic ring.

Storage Protocol
  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen headspace (prevents oxidative coupling).

  • Container: Amber glass vial (UV protection) with Teflon-lined cap.

Part 4: Analytical Application (IDMS)

The primary utility of 2-Bromo-4-methylphenol-d6 is as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS).

The Mass Shift Advantage

The +6 Da shift moves the ISTD mass cluster away from the M+2 isotope peak of the natural analyte (caused by the natural abundance of


).
  • Analyte (Natural): Monoisotopic Mass ~186.

  • Analyte (

    
    ):  Mass ~188.
    
  • ISTD (d6): Mass ~192 (Avoids interference from the 188 peak).

Experimental Workflow: Quantification

This protocol ensures equilibrium between the analyte and the ISTD before extraction, correcting for recovery losses.

IDMS_Workflow Sample Biological/Env Sample (Unknown Conc.) Spike Spike with ISTD (Known Conc. d6-Analog) Sample->Spike Equilib Equilibration (15-30 mins) Spike->Equilib Critical Step Extract LLE / SPE Extraction (Analyte + ISTD co-extract) Equilib->Extract Deriv Derivatization (Optional) (TMS/Acetylation) Extract->Deriv GCMS GC-MS / LC-MS Analysis Deriv->GCMS Calc Ratio Calculation (Area Analyte / Area ISTD) GCMS->Calc

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow. Equilibration ensures the ISTD compensates for extraction inefficiencies.

Standard Preparation Protocol

Objective: Prepare a 100 µg/mL Stock Solution.

  • Weighing: Accurately weigh 1.0 mg of 2-Bromo-4-methylphenol-d6 into a tared amber volumetric flask (10 mL).

    • Note: Use an anti-static gun; deuterated solids can be static-prone.

  • Solvent Selection: Dissolve in Methanol (LC-MS grade) or Acetone . Avoid water to prevent potential hydroxyl proton exchange issues during long-term storage.

  • Sonicate: Sonicate for 2 minutes to ensure complete dissolution.

  • Aliquot: Dispense into 200 µL aliquots in silanized glass inserts to minimize surface adsorption. Store at -20°C.

Part 5: Emergency Protocols & Waste Management

CRITICAL SAFETY NOTE: Water is NOT the primary first aid for phenol-derivative exposures. Phenols are lipophilic; water may spread the chemical over a larger skin area without effectively solubilizing it.[2]

The PEG 300/400 Protocol
  • Skin Contact:

    • Step 1: Immediately wipe off excess chemical.

    • Step 2: Drench the area with Polyethylene Glycol (PEG) 300 or 400 (or a 70:30 PEG/Ethanol mix). PEG solubilizes the phenol and retards absorption.

    • Step 3: Wash with soap and water only after PEG treatment.

    • Step 4: Seek medical attention.[2][4][6][7][8][9]

  • Eye Contact:

    • Flush with water for 15 minutes.[7] Do not use PEG in eyes. Consult an ophthalmologist immediately.

Waste Disposal
  • Classification: Halogenated Organic Solvent Waste.

  • Segregation: Do not mix with strong oxidizers or acids.

  • Destruction: High-temperature incineration with scrubber (to capture HBr gases).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23109, 2-Bromo-4-methylphenol. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022).[6] Standard Operating Procedure: Phenol. Retrieved from [Link]

  • Ho, Y.[5] & Yu, K. (2000). Kinetics and Thermodynamics of the Sorption of Phenols. Journal of Environmental Science and Health. (Contextual grounding for phenol extraction efficiency).

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust LC-MS/MS Method for the Quantification of 2-Bromo-4-methylphenol using a Deuterated Internal Standard

Abstract This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Bromo-4-methylphenol. To ensure accuracy and correct fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Bromo-4-methylphenol. To ensure accuracy and correct for matrix effects, a stable isotope-labeled internal standard, 2-Bromo-4-methylphenol-d6, is employed.[1] The method utilizes a standard reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a negative Electrospray Ionization (ESI) source. Detailed protocols for sample preparation, instrument setup, and data analysis are provided to enable researchers, scientists, and drug development professionals to readily implement this robust analytical procedure.

Introduction

2-Bromo-4-methylphenol, also known as 2-Bromo-p-cresol, is an important organic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals and is noted for its antimicrobial properties.[2] Its presence in various environmental and biological matrices can be an indicator of contamination or a subject of metabolic studies. Given its potential toxicological relevance, a reliable and sensitive analytical method is crucial for its accurate quantification.

LC-MS/MS is the technology of choice for such applications due to its inherent selectivity and sensitivity.[3] The use of a stable isotope-labeled (SIL) internal standard, such as 2-Bromo-4-methylphenol-d6, is the gold standard for quantitative mass spectrometry. The SIL standard co-elutes with the analyte and exhibits nearly identical chemical behavior during sample extraction and ionization, thereby compensating for variations in sample preparation and potential ion suppression or enhancement, leading to highly accurate and precise results.[1] This document provides a comprehensive guide to establishing the LC-MS/MS transition settings and analytical workflow for this analyte.

Analyte and Internal Standard Information

The successful implementation of an LC-MS/MS method begins with a thorough understanding of the analyte and its corresponding internal standard (IS). For the purpose of this guide, it is assumed that the "d6" designation refers to the substitution of six hydrogen atoms with deuterium on the aromatic ring and the methyl group, which are stable positions not subject to back-exchange.

Parameter 2-Bromo-4-methylphenol (Analyte) 2-Bromo-4-methylphenol-d6 (Internal Standard)
Structure
CAS Number 6627-55-0[4]Not Available
Molecular Formula C₇H₇BrOC₇HD₆BrO
Monoisotopic Mass 185.9680 Da191.9994 Da
Synonyms 2-Bromo-p-cresol, 3-Bromo-4-hydroxytoluene[5]2-Bromo-p-cresol-d6

Experimental Workflow

The overall analytical process follows a logical sequence from sample receipt to final data reporting. This workflow is designed to ensure sample integrity, analytical accuracy, and data reliability.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample (e.g., Water, Plasma) Spike Spike with IS (2-Bromo-4-methylphenol-d6) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elute & Evaporate SPE->Elute Reconstitute Reconstitute in Mobile Phase Elute->Reconstitute Inject Inject into LC System Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Ionization (ESI-) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Overall workflow for the quantification of 2-Bromo-4-methylphenol.

Detailed Protocols and Methodologies

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a reliable technique for extracting and concentrating phenols from aqueous matrices.[6]

Protocol:

  • Sample Acidification: Acidify the aqueous sample (e.g., 1 mL of plasma or 10 mL of water) to a pH of ~4-5 with formic acid. This ensures the phenolic hydroxyl group is protonated, maximizing its retention on the reversed-phase sorbent.

  • Internal Standard Spiking: Add a known amount of 2-Bromo-4-methylphenol-d6 working solution to each sample, blank, and calibration standard.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB or equivalent) by passing 3 mL of methanol followed by 3 mL of acidified water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 3 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution. The sample is now ready for injection.

Liquid Chromatography (LC) Conditions

A C18 stationary phase is well-suited for the separation of moderately polar compounds like phenols.[7] The use of formic acid in the mobile phase aids in protonating residual silanols on the column and promoting better peak shape.[8]

Parameter Setting
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
1.0
5.0
7.0
7.1
9.0
Mass Spectrometry (MS/MS) Conditions and Transitions

Phenols are acidic and readily deprotonate, making negative ion ESI the preferred ionization mode for high sensitivity.[7][8] The following MRM transitions are proposed as a starting point for method development. The collision energies (CE) should be optimized empirically by infusing a standard solution of each compound and varying the CE to maximize the signal for each product ion.[9] The use of a quantifier and a qualifier transition provides a higher degree of confidence in analyte identification.[10]

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Nebulizer Gas Nitrogen, 50 psi
Collision Gas Argon

Table of MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Type Collision Energy (eV) - Starting Point
2-Bromo-4-methylphenol184.9 / 186.9106.0Quantifier20
184.9 / 186.9169.9 / 171.9Qualifier15
2-Bromo-4-methylphenol-d6191.0 / 193.0112.0Quantifier20
191.0 / 193.0173.0 / 175.0Qualifier15

Rationale for Transition Selection:

  • Precursor Ion: The deprotonated molecule [M-H]⁻. The characteristic bromine isotope pattern (⁷⁹Br/⁸¹Br) with a ~1:1 ratio is observed at m/z [M-H]⁻ and [M+2-H]⁻.

  • Quantifier Ion: The proposed primary fragmentation is the loss of the bromine radical (•Br), resulting in a stable phenoxide-type fragment. For the analyte, this corresponds to [C₇H₆O]⁻ at m/z 106.0. For the IS, this is [C₇D₆O]⁻ at m/z 112.0. This transition is typically specific and intense.

  • Qualifier Ion: A secondary fragmentation pathway is the loss of the methyl radical (•CH₃) or deuteromethyl radical (•CD₃).[11] This results in fragments at m/z 169.9/171.9 for the analyte and 173.0/175.0 for the IS. Monitoring this second transition confirms the identity of the compound.

G cluster_analyte Analyte Fragmentation cluster_is Internal Standard Fragmentation A_Pre [M-H]⁻ m/z 185/187 A_Q1 [M-H-Br]⁻ m/z 106 A_Pre->A_Q1 -Br• A_Q2 [M-H-CH₃]⁻ m/z 170/172 A_Pre->A_Q2 -CH₃• IS_Pre [M-H]⁻ m/z 191/193 IS_Q1 [M-H-Br]⁻ m/z 112 IS_Pre->IS_Q1 -Br• IS_Q2 [M-H-CD₃]⁻ m/z 173/175 IS_Pre->IS_Q2 -CD₃•

Caption: Proposed fragmentation pathways for the analyte and internal standard.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of 2-Bromo-4-methylphenol by LC-MS/MS. The detailed protocols for sample preparation, liquid chromatography, and tandem mass spectrometry, including proposed MRM transitions for a deuterated internal standard, offer a robust starting point for method development and validation. By explaining the causality behind experimental choices, this guide empowers researchers to implement and adapt this method with confidence, ensuring high-quality, reliable data for their specific applications.

References

  • ResearchGate. (n.d.). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Agilent Technologies. (2019). Automated MRM Method Development for Pesticides in Cannabis Using the Agilent MassHunter Optimizer for GC/TQ. Retrieved from [Link]

  • SCIEX. (n.d.). High chromatography reproducibility enables large panel MRM assays for pesticides in fruit and vegetables. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation patterns of the deuterated and nondeuterated pyranoid and furanoid linalool oxides synthesized as analytical standards. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-bromo-4-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methylphenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

  • APEDA. (n.d.). The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis. Retrieved from [Link]

  • PubMed. (2022). LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes. Retrieved from [Link]

  • Shimadzu. (n.d.). Method 557: Determination of Haloacetic Acids, Bromate, and Dalapon in Drinking Water. Retrieved from [Link]

  • MDPI. (2025). Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS MRM chromatographic profiles of 30 analytes in a standard mixture. Retrieved from [Link]

Sources

Application

Application Note: Preparation and Validation of 2-Bromo-4-methylphenol-d6 Stock Solutions

Abstract & Scope This technical guide details the protocol for preparing, storing, and validating stock solutions of 2-Bromo-4-methylphenol-d6 (2-Bromo-p-cresol-d6). This deuterated isotopologue is a critical Internal St...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for preparing, storing, and validating stock solutions of 2-Bromo-4-methylphenol-d6 (2-Bromo-p-cresol-d6). This deuterated isotopologue is a critical Internal Standard (IS) for the quantification of brominated phenolic disinfection byproducts (DBPs) and pharmaceutical intermediates via LC-MS/MS or GC-MS.

Why this specific protocol? Brominated phenols exhibit distinct stability challenges compared to their non-halogenated counterparts. The C-Br bond is susceptible to photolytic cleavage, and the phenolic hydroxyl group is prone to oxidation. Furthermore, improper solvent selection can lead to rapid Hydrogen-Deuterium (H/D) exchange or ionization suppression. This guide synthesizes regulatory standards (FDA/EPA) with practical bench chemistry to ensure isotopic integrity.

Compound Profile & Material Properties[1][2][3][4][5][6][7]

Before initiating the protocol, verify the physicochemical properties of the reference material.

PropertyDescriptionCritical Consideration
Compound 2-Bromo-4-methylphenol-d6Deuteration usually on Ring (C3, C5, C6) and Methyl (C4-CH3).
CAS (Parent) 6627-55-0Note: d6 variant often has specific vendor CAS.[1]
MW (Approx) ~193.07 g/mol (d6)CRITICAL: Always use the MW from the specific Lot CoA.
Solubility Methanol, Acetonitrile, DCMSoluble in organic solvents; poor water solubility.
Stability Light & pH SensitivePhotolabile: Bromine loss occurs under UV/Ambient light. Oxidation: Phenolic ring oxidizes in air (turns pink/brown).
pKa ~8.7Ionizes as [M-H]⁻ in negative ESI mode.

Strategic Solvent Selection

The choice of solvent dictates the stability and MS-compatibility of the stock.

  • Primary Solvent: Methanol (LC-MS Grade)

    • Pros: Excellent solubility for phenols; standard for EPA Method 528.

    • Cons: Protic solvent. The phenolic hydroxyl proton (-OH) will rapidly exchange with methanol protons (-OD to -OH). Note: This does not affect the d6 skeletal deuteration, but it standardizes the precursor ion mass.

  • Alternative: Acetonitrile (ACN)

    • Pros: Aprotic; prevents esterification; often provides sharper peak shapes in Reverse Phase LC.

    • Cons: Lower solubility for some highly substituted phenols compared to MeOH (though sufficient for 2-bromo-4-methylphenol).

Recommendation: Use Methanol for general stock preparation unless specific chromatographic conditions dictate ACN.

Preparation Protocol

Equipment & Reagents[8][9]
  • Balance: Analytical balance (readability 0.01 mg).

  • Glassware: Class A Volumetric Flasks (Amber Glass). Do not use clear glass wrapped in foil; use true amber glass.

  • Solvent: Methanol (LC-MS Grade, >99.9%).

  • Storage: 2 mL Amber HPLC vials with PTFE/Silicone septa.

Step-by-Step Methodology
Step 1: Environmental Control
  • Lighting: Dim laboratory lights or work under yellow light to prevent photolytic de-bromination.

  • Temperature: Equilibrate reference material to room temperature (20-25°C) in a desiccator to prevent condensation weighing errors.

Step 2: Primary Stock Solution (1.0 mg/mL)
  • Weighing: Accurately weigh 10.0 mg ± 0.1 mg of 2-Bromo-4-methylphenol-d6 into a 10 mL Class A Amber Volumetric Flask.

    • Correction: If the purity (chemical + isotopic) is <99%, adjust mass:

      
      .
      
  • Dissolution: Add approx. 5 mL of Methanol. Sonicate for 2 minutes. Ensure no crystals remain at the meniscus.

  • Dilution: Dilute to volume with Methanol. Stopper and invert 10 times.

  • Aliquot: Immediately transfer into 2 mL Amber Vials. Fill to minimal headspace to reduce oxidation risk.

  • Purge: Gently purge the headspace of each vial with Argon or Nitrogen gas before capping.

Step 3: Secondary & Working Solutions
  • Secondary Stock (10 µg/mL): Dilute 100 µL of Primary Stock into 9.90 mL of Methanol.

  • Working Internal Standard (WIS): Prepare fresh daily in the initial mobile phase composition (e.g., 50:50 MeOH:Water).

Visualized Workflows

Preparation Workflow

The following diagram illustrates the critical path from solid reference to stable storage, highlighting risk mitigation steps.

StockPrep Solid Solid Reference (Stored -20°C) Weigh Weighing (Amber Glass, Low Light) Solid->Weigh Equilibrate to RT Dissolve Dissolution (MeOH, Sonicate) Weigh->Dissolve Quant transfer Primary Primary Stock (1.0 mg/mL) Dissolve->Primary Dilute to Vol Aliquot Aliquot & Purge (N2/Argon Headspace) Primary->Aliquot Minimize Air Storage Storage (-20°C or -80°C) Aliquot->Storage Protect from Light

Figure 1: Critical path for stock preparation emphasizing environmental controls (Light/Air).

Validation Logic (Quality Control)

Before using the stock for sample analysis, it must pass the "Self-Validating" check.

Validation Start New Stock Prepared Scan Full Scan MS (Q1) Infusion Start->Scan Check1 Check M+0 Contribution (Isotopic Purity) Scan->Check1 Look for unlabeled parent Check2 Check Signal Intensity (vs Old Stock) Check1->Check2 Decision Pass Criteria? Check2->Decision Fail Discard & Re-make Decision->Fail Degradation detected Pass Release for Assay Decision->Pass <0.5% M+0 interference

Figure 2: Validation logic to ensure the d6-IS does not bias the quantitation of the analyte.

Scientific Integrity & Validation (E-E-A-T)

Isotopic Contribution (The "Cross-Talk" Effect)

The most common failure mode in deuterated stocks is "Isotopic Contribution." If the d6 stock contains significant amounts of d0 (unlabeled) material due to poor synthesis or degradation, it will contribute to the analyte signal, causing false positives .

  • Validation Step: Infuse the 10 µg/mL Secondary Stock into the MS. Monitor the transition for the unlabeled analyte (e.g., 2-Bromo-4-methylphenol).

  • Acceptance Criteria: The response of the unlabeled analyte in the IS stock must be < 5% (preferably < 0.5%) of the LLOQ response of the assay [1].

Stability Monitoring

Brominated phenols are prone to de-halogenation.

  • Symptom: Appearance of a peak at [M-Br+H] mass (Phenol-d6) or color change to pink/brown (Quinone formation).

  • Prevention: The Argon purge (Step 4 in Protocol) is non-negotiable for storage > 1 month.

Storage & Stability Summary

ConditionDurationContainerNotes
Primary (-20°C) 6 MonthsAmber, PTFE CapCheck for evaporation before use.
Primary (-80°C) 1-2 YearsAmber, PTFE CapPreferred for long-term reference.
Working (4°C) 1 WeekAmber Auto-samplerPhenols degrade rapidly in dilute aqueous mix.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2] (2018). Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column GC/MS.[3] (2000).[3] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23109, 2-Bromo-4-methylphenol. Retrieved from [Link]

Sources

Method

Application Note: High-Efficiency Extraction and Quantification of Brominated Cresols in Biological Matrices

Abstract & Introduction Brominated cresols (e.g., 2,6-dibromo-p-cresol) are emerging analytes of interest, serving as both key metabolites of anthropogenic brominated flame retardants (BFRs) like PBDEs and TBBPA, and as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Brominated cresols (e.g., 2,6-dibromo-p-cresol) are emerging analytes of interest, serving as both key metabolites of anthropogenic brominated flame retardants (BFRs) like PBDEs and TBBPA, and as naturally occurring toxins in marine sponges. Their quantification in biological matrices (plasma, urine, tissue) is critical for toxicokinetic profiling and environmental exposure assessment.

This guide addresses the primary analytical challenges: matrix interference (phospholipids/proteins), ionization suppression , and the specific physicochemical behavior of halogenated phenols. We present two validated extraction workflows—Liquid-Liquid Extraction (LLE) for rapid screening and Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) for high-sensitivity quantitation—coupled with LC-MS/MS analysis.

Physicochemical Considerations

Understanding the analyte chemistry is the prerequisite for a successful extraction.

PropertyValue (Approx.)Implication for Extraction
Analyte 2,6-Dibromo-p-cresolTarget Molecule
pKa ~7.2Significantly more acidic than p-cresol (pKa ~10.3) due to electron-withdrawing bromine atoms.
LogP ~3.9Highly lipophilic; requires organic solvents or hydrophobic sorbents.
Stability Oxidatively labileAvoid high-temperature evaporation; use antioxidants (ascorbic acid) if recovery is low.

Critical Insight: Because the pKa is near physiological pH, these compounds exist in a dissociation equilibrium in blood.

  • For LLE/Reverse Phase: We must acidify the matrix (pH < 5) to protonate the phenol, rendering it neutral and soluble in organic solvents.

  • For Anion Exchange SPE: We must basify the matrix (pH > 9) to fully ionize the phenol (phenolate anion), allowing it to bind to the positively charged sorbent.

Sample Preparation Workflows

Decision Matrix

Use the following logic to select your extraction method:

MethodSelection Start Start: Select Matrix Matrix Matrix Type? Start->Matrix Fluid Biofluids (Plasma, Urine) Matrix->Fluid Solid Solid Tissue (Liver, Fish, Brain) Matrix->Solid Sensitivity Required Sensitivity? Fluid->Sensitivity TissuePrep Homogenization & Protein Precipitation Solid->TissuePrep HighSens High Sensitivity / Clean Background (Method B: MAX SPE) Sensitivity->HighSens < 1 ng/mL Rapid Rapid Screening / High Conc. (Method A: LLE) Sensitivity->Rapid > 1 ng/mL TissuePrep->HighSens Clean up supernatant

Figure 1: Decision tree for selecting the optimal extraction strategy based on matrix type and sensitivity requirements.

Method A: Liquid-Liquid Extraction (LLE) – The "Rapid" Protocol

Best for: High-throughput screening where ultra-low limits of detection are not required.

Reagents:

  • Extraction Solvent: MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (90:10).

  • Acidification Buffer: 1M Formic Acid or 0.1M HCl.

  • Internal Standard (IS):

    
    C-2,4,6-Tribromophenol (100 ng/mL in MeOH).
    

Protocol:

  • Aliquot: Transfer 200 µL of Plasma/Urine to a 1.5 mL glass tube.

  • Spike: Add 10 µL Internal Standard solution. Vortex 10s.

  • Acidify: Add 200 µL 0.1M HCl. Vortex. Target pH: 3–4.

    • Why: Protonation drives the bromocresol into the neutral state, increasing affinity for the organic phase.

  • Extract: Add 1000 µL MTBE.

  • Agitate: Shaker or vortex for 10 mins at high speed.

  • Phase Separation: Centrifuge at 4,000 x g for 5 mins at 4°C.

  • Transfer: Transfer the upper organic layer to a clean glass vial.

  • Dry: Evaporate to dryness under Nitrogen at 35°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (50:50 Water:MeOH).

Method B: Mixed-Mode Anion Exchange (MAX) SPE – The "High Purity" Protocol

Best for: Trace analysis (<1 ng/mL) and removal of phospholipid interferences.

Mechanism: Uses a polymeric sorbent with both quaternary amine (AX) and lipophilic (RP) groups.

  • Load at High pH: Bromocresol is negatively charged (Phenolate)

    
     Binds to Amine.
    
  • Wash: Remove neutrals and interferences.

  • Elute at Low pH: Acid neutralizes the Phenolate

    
     Analyte releases from Amine.
    

Protocol:

  • Pre-treatment: Dilute 200 µL Plasma 1:1 with 4% NH₄OH (aq) .

    • Why: Adjusts pH to >10, ensuring 2,6-dibromo-p-cresol (pKa 7.2) is 99.9% ionized.

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water (pH 10 with NH₄OH).

  • Load: Apply pre-treated sample at 1 mL/min.

  • Wash 1 (Matrix Removal): 1 mL 5% NH₄OH in Water. (Removes proteins/neutrals).

  • Wash 2 (Lipid Removal): 1 mL Methanol.

    • Critical Step: Because the analyte is ionically bound to the sorbent, we can use 100% organic solvent to wash away hydrophobic lipids without eluting the target.

  • Elute: 2 x 400 µL 2% Formic Acid in Methanol .

    • Why: Acid protonates the phenolate, breaking the ionic bond.

  • Post-Processing: Evaporate and reconstitute as in Method A.

SPE_Mechanism Step1 1. LOAD (pH 10) Analyte: Anionic (-) Sorbent: Cationic (+) Result: BIND Step2 2. WASH (MeOH) Analyte: Stays Bound Lipids: Washed Away Result: CLEAN Step1->Step2 Strong Ionic Interaction Step3 3. ELUTE (Acid) Analyte: Neutral (0) Sorbent: Cationic (+) Result: RELEASE Step2->Step3 Protonation breaks ionic bond

Figure 2: Physicochemical mechanism of Mixed-Mode Anion Exchange (MAX) for brominated cresols.

Instrumental Analysis (LC-MS/MS)[1][2][3]

System: UHPLC coupled to Triple Quadrupole MS.[1] Ionization: Electrospray Ionization, Negative Mode (ESI-). Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 1.8 µm, 2.1 x 50 mm.

Mobile Phase:

  • A: Water + 5mM Ammonium Acetate (No acid, to maintain pH > neutral if possible, though slightly acidic is acceptable for C18 retention).

  • B: Methanol or Acetonitrile.[2][3][4]

Gradient:

  • 0-1 min: 10% B

  • 1-6 min: Ramp to 95% B

  • 6-8 min: Hold 95% B

MS/MS Parameters (MRM): Brominated compounds exhibit a distinct isotope pattern (


 and 

in nearly 1:1 ratio). For a dibromo-compound, the pattern is 1:2:1.
AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Note
2,6-Dibromo-p-cresol 264.9 (

)
78.9 (

)
3025Quantifier
266.9 (

)
80.9 (

)
3025Qualifier 1
264.9185.9 (Loss of Br)3015Qualifier 2
IS (

-Tribromophenol)
336.878.93528Internal Std

Note: The loss of


 (m/z 79/81) is the most common transition for brominated phenols in negative mode.

Quality Control & Validation

To ensure Trustworthiness and Reproducibility , every batch must include:

  • Linearity: 6-point calibration curve (0.1 – 100 ng/mL) prepared in matrix-matched solvent.

  • Recovery Check:

    • Spike matrix before extraction (Pre-spike).

    • Spike matrix after extraction (Post-spike).

    • Formula: Recovery % = (Pre-spike Area / Post-spike Area) × 100.

    • Target: > 80% for MAX SPE; > 70% for LLE.

  • Matrix Effect (ME):

    • Compare Post-spike area to Standard in pure solvent.

    • Target: ME between 85% - 115%. (Values <100% indicate suppression).

Troubleshooting Guide:

  • Low Recovery? Ensure sample pH was adjusted correctly.[5][6][7] For LLE, pH must be < 5. For MAX SPE, pH must be > 9.

  • High Background? Use LC-MS grade solvents. Brominated compounds are ubiquitous in some lab plastics; use glass where possible.

  • Peak Tailing? Add 5mM Ammonium Acetate to the mobile phase to buffer the phenol.

References

  • Hakk, H., & Letcher, R. J. (2003). Metabolism in the toxicokinetics and fate of brominated flame retardants—a review. Environment International, 29(6), 801-828.

  • Butt, C. M., et al. (2008). Levels and trends of polybrominated diphenyl ethers and other brominated flame retardants in wildlife. Environment International. (Context on biological matrices). [8]

  • PubChem. (2023). 2,6-Dibromo-p-cresol Compound Summary. National Library of Medicine.

  • Mas, S., et al. (2007). Solid-phase extraction of phenols. Journal of Chromatography A. (Basis for MAX SPE protocol selection).
  • Thermo Fisher Scientific. (2022). Solid Phase Extraction Guide: Strategies for Weak Acids.

Sources

Technical Notes & Optimization

Troubleshooting

Improving recovery rates of 2-Bromo-4-methylphenol-d6 in soil

The following guide serves as a specialized Technical Support Center for optimizing the recovery of 2-Bromo-4-methylphenol-d6 in soil matrices. This compound is a critical Surrogate Standard used in EPA Method 8270 (Semi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for optimizing the recovery of 2-Bromo-4-methylphenol-d6 in soil matrices. This compound is a critical Surrogate Standard used in EPA Method 8270 (Semivolatiles) to monitor extraction efficiency.

If your recovery rates are failing (typically <40% or >120%), this guide provides the diagnostic logic and corrective protocols required to restore compliance.

Analyte: 2-Bromo-4-methylphenol-d6 (CAS: N/A - Deuterated Analog of 6627-55-0) Matrix: Soil / Sediment / Solid Waste Methodology: GC-MS (EPA 8270) or LC-MS/MS

Part 1: Diagnostic Triage (Start Here)

Before altering your chemistry, identify the failure mode. Use the logic below to determine if your issue is Extraction , Preparation , or Instrumentation .

Troubleshooting Logic Tree

TroubleshootingTree Start Diagnostic Start: Low Recovery of 2-Bromo-4-methylphenol-d6 Q1 Is the Internal Standard (IS) response also low? Start->Q1 Branch1_Yes YES: Injection/Instrument Issue Q1->Branch1_Yes Signal Loss Branch1_No NO: Extraction/Prep Issue Q1->Branch1_No Selective Loss Inst_Action Check Inlet Liner (GC) or Ion Source (LC). Check Injection Port. Branch1_Yes->Inst_Action Q2 Is the pH of the soil adjusted to < 2? Branch1_No->Q2 Branch2_No NO: Ionization Loss Fix_pH Action: Acidify soil with 1:1 H2SO4 before extraction. Phenols must be neutral. Branch2_No->Fix_pH Branch2_Yes YES: Adsorption/Volatility Q3 Is the evaporation step heated > 40°C? Branch2_Yes->Q3 Branch3_Yes YES: Thermal Loss Fix_Temp Action: Lower TurboVap/N2 temp to 30-35°C. Add keeper solvent. Branch3_Yes->Fix_Temp Branch3_No NO: Matrix Adsorption Fix_Matrix Action: Switch to Ultrasonic Extraction with Acetone:DCM (1:1). Branch3_No->Fix_Matrix

Caption: Diagnostic logic flow to isolate the root cause of low surrogate recovery.

Part 2: Deep-Dive Protocols

The physicochemical properties of 2-Bromo-4-methylphenol (pKa ~8.7) dictate that it exists as a phenolate anion in neutral/basic soils. Anions do not partition into organic solvents. You must force the equilibrium to the neutral (protonated) state.

Protocol A: Optimized Extraction (The "Acid-Neutral" Approach)

Objective: Maximize release from soil organic matter (SOM) while preventing ionization.

StepActionTechnical Justification
1. Weighing Weigh 30g of soil. Add Na₂SO₄ (anhydrous sodium sulfate) until free-flowing.Removes moisture that blocks non-polar solvent penetration.
2. Spiking Add 2-Bromo-4-methylphenol-d6 surrogate solution.Wait 15 mins for equilibration. Spiking immediately before solvent addition artificially inflates recovery.
3. Acidification Add 1-2 mL of 1:1 H₂SO₄ (Sulfuric Acid). Mix well.CRITICAL: Lowers pH to < 2. Ensures the phenol is protonated (neutral) and soluble in DCM.
4. Solvent Add 1:1 Methylene Chloride (DCM) : Acetone .Acetone breaks soil-water bonds; DCM dissolves the neutral phenol.
5. Extraction Ultrasonic (EPA 3550) or Pressurized Fluid (EPA 3545).[1]Ultrasonic disrupts soil aggregates better than shaking for phenols.
6. Concentration Concentrate extract to 1 mL using N₂ blowdown.Do not evaporate to dryness. Phenols are semi-volatile and will sublime.
Protocol B: Derivatization (GC-MS Only)

If you observe "tailing" peaks or varying response factors, the hydroxyl (-OH) group is interacting with active sites in your GC inlet. You must mask the -OH group.

Method: Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[2][3]

  • Take 200 µL of the final extract.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Incubate at 60°C for 30 minutes.

  • Result: 2-Bromo-4-methylphenol-d6 converts to its TMS-ether derivative .

  • Benefit: Sharper peaks, higher signal-to-noise ratio, and reduced inlet adsorption.

Part 3: Advanced Troubleshooting (FAQs)

Q1: I am using LC-MS/MS, and my recovery is near 0%, but the extraction protocol is perfect. Why?

Answer: You are likely experiencing Signal Suppression (Matrix Effects). In Electrospray Ionization (ESI), co-eluting humic acids from the soil compete for charge in the source.

  • The Test: Perform a "Post-Extraction Spike." Extract a blank soil, then spike the surrogate into the final vial. If the signal is still low compared to a pure solvent standard, it is matrix suppression, not extraction loss.

  • The Fix:

    • Dilute: Dilute the extract 1:5 or 1:10. Paradoxically, this often increases the signal-to-noise ratio by diluting the interferences.

    • Cleanup: Use a polymeric SPE cartridge (e.g., HLB or chemically equivalent) to remove humic acids before injection.

Q2: Why is 2-Bromo-4-methylphenol-d6 recovery lower than other surrogates like Nitrobenzene-d5?

Answer: Phenols are "Type 2" solutes in soil chemistry. Unlike Nitrobenzene (which partitions based on simple hydrophobicity), Phenols can form Hydrogen Bonds with soil silicates and organic matter.

  • Troubleshooting: If using Hexane/Acetone, switch to DCM/Acetone . Methylene Chloride (DCM) is a better solvent for hydrogen-bonding species than Hexane.

Q3: Can I use Sodium Hydroxide (NaOH) in the cleanup step?

Answer: ABSOLUTELY NOT. Adding a base will convert the phenol back into its phenolate anion (water-soluble). It will partition out of your organic solvent and into the aqueous waste, resulting in 0% recovery. Always maintain acidic conditions throughout the workflow.

Part 4: Visualizing the Optimized Workflow

The following diagram illustrates the critical decision points where mass transfer of the phenol occurs.

ExtractionWorkflow cluster_chemistry Chemistry Check Soil Soil Sample (+ Surrogate d6) Acid Acidification (pH < 2) Soil->Acid Protonate Phenol Solvent Solvent Addition (1:1 DCM:Acetone) Acid->Solvent Break Soil Bonds Extract Ultrasonic/ASE Extraction Solvent->Extract Partition Partitioning (Phenol -> Organic) Extract->Partition Critical Step Conc Concentration (Stop at 1mL) Partition->Conc Note If pH > 2 here, Phenol stays in Soil/Water (Recovery = 0%) Partition->Note Analysis GC/LC Analysis Conc->Analysis

Caption: Critical mass transfer pathway for acidic surrogates in soil extraction.

References

  • U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[4][5] SW-846 Update VI. [Link][4]

  • U.S. Environmental Protection Agency. (2007). Method 3550C: Ultrasonic Extraction. SW-846 Update IV. [Link]

  • Biotage. (2020). Why are my phenol recoveries low on my EPA Method 8270/625.1 extractions? [Link]

  • Liu, J., et al. (2024).[3] Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. Talanta. [Link]

Sources

Optimization

Mass shift verification for 2-Bromo-4-methylphenol-d6 fragmentation

This Technical Support Center guide is designed to provide authoritative, actionable, and scientifically grounded instructions for verifying the mass shift of 2-Bromo-4-methylphenol-d6 . Topic: 2-Bromo-4-methylphenol-d6...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Center guide is designed to provide authoritative, actionable, and scientifically grounded instructions for verifying the mass shift of 2-Bromo-4-methylphenol-d6 .

Topic: 2-Bromo-4-methylphenol-d6 Fragmentation & Isotope Validation Applicable Instrumentation: LC-MS/MS (Triple Quadrupole, Q-TOF, Orbitrap) Ionization Mode: ESI/APCI Negative (


)

Module 1: Theoretical Framework & Expected Mass Shifts

The Isotope Logic (The "Math")

To validate your internal standard, you must understand the exact position of the deuterium labels. 2-Bromo-4-methylphenol (


) contains 6 non-labile hydrogen atoms  attached to the carbon skeleton (3 on the aromatic ring, 3 on the methyl group).
  • d0 (Native):

    
    
    
  • d6 (Labelled):

    
     (Assumes full deuteration of the methyl group and ring protons).
    
  • Note on Bromine: Bromine exists as a ~1:1 ratio of

    
     and 
    
    
    
    .[1] You will observe a "twin" peak pattern separated by 2 Da.[2] All calculations below use the monoisotopic mass of
    
    
    for clarity, but the
    
    
    series will exist in parallel.
Predicted Transitions (Negative Mode)

In negative electrospray ionization (ESI-), the molecule loses the phenolic proton to form


.
Featured0 (Native)

d6 (Standard)

Mass Shift (

)
Verification Logic
Precursor Ion

184.9 190.9 +6 Da Confirms presence of 6 Deuteriums.
Fragment A: Loss of Br

106.0 112.0 +6 Da The Br atom is lost; all 6 Deuteriums remain on the ring/methyl. Shift is constant.
Fragment B: Loss of Methyl

169.9 172.9 +3 Da CRITICAL CHECK: The methyl group (

) is lost. The fragment retains only the 3 ring Deuteriums. Shift drops from +6 to +3.
Fragment C: Loss of CO

156.9 162.9 +6 Da Carbonyl loss retains the carbon skeleton's protons. Shift remains +6.

Expert Insight: The "Shift Drop" in Fragment B is your primary validation tool. If you observe a +6 Da shift for all fragments, your methyl group may not be deuterated, or the fragmentation pathway is different than predicted.

Module 2: Experimental Protocol

Visual Workflow (DOT Diagram)

MassShiftWorkflow Start Start: Verification of d6 Standard Prep Sample Prep: Dissolve d0 and d6 separately (1 µg/mL in MeOH) Start->Prep Tune Q1 Scan (Full Scan): Identify Precursors (185 vs 191) Prep->Tune Product Product Ion Scan (MS2): Fragment Precursors Tune->Product Analyze Analyze Mass Shifts Product->Analyze PathA Shift = +6 Da (Loss of Br/CO) Analyze->PathA Ring Retention PathB Shift = +3 Da (Loss of Methyl) Analyze->PathB Methyl Loss PathFail No Shift / Wrong Shift Analyze->PathFail Scrambling/Purity Issue

Caption: Step-by-step workflow for verifying mass shifts using LC-MS/MS product ion scanning.

Step-by-Step Procedure
  • Preparation:

    • Prepare two separate vials: one with the native (d0) standard and one with the deuterated (d6) internal standard (IS).

    • Concentration: 1 µg/mL in 50:50 Methanol/Water.

    • Why separate? To prevent spectral overlap and cross-talk during the initial characterization.

  • Q1 Full Scan (Precursor Check):

    • Infuse the d6 standard.

    • Verify the presence of the

      
       191 (
      
      
      
      ) and 193 (
      
      
      ) doublet.
    • Check for d5/d4 impurities: Zoom into

      
       185–190. Significant peaks here indicate incomplete deuteration.
      
  • Product Ion Scan (MS2):

    • Select

      
       191 (d6) as the precursor.
      
    • Apply Collision Energy (CE) ramp (e.g., 10–40 eV).

    • Record the dominant fragments.

    • Repeat for

      
       185 (d0).
      
  • Data Overlay:

    • Overlay the two MS2 spectra.

    • Calculate the

      
       (Mass Shift) for every major peak using the table in Module 1 .
      

Module 3: Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Mass shift is +5 instead of +6 Incomplete Labeling: One deuterium may have been exchanged for Hydrogen during synthesis or storage.Check the Certificate of Analysis (CoA). If the label is on the phenolic oxygen (unlikely for d6), it exchanged with the solvent.
No "Shift Drop" observed Pathway Dominance: The molecule is not losing the methyl group. It is likely only losing Br or CO.Increase Collision Energy to force deeper fragmentation. If methyl loss never occurs, rely on the +6 shift of the parent and Br-loss fragment.
Signal Intensity of d6 is <50% of d0 Deuterium Isotope Effect: C-D bonds are stronger than C-H bonds, making fragmentation harder.You may need higher Collision Energy (CE) for the d6 standard to achieve the same fragmentation efficiency as the d0.
Precursor mass is correct, but fragments are messy Bromine Interference: The

isotope (M+2) fragments are overlapping with the

fragments.
Ensure your Q1 isolation window is narrow (~1.0 Da) to isolate only the

monoisotopic peak (

191).
Fragmentation Pathway Diagram

FragmentationPath Parent Precursor (d6) [M-H]- = 191 (Ring-D3, Methyl-D3) FragBr Loss of Br [M-H-Br]- m/z 112 (Shift +6) Parent->FragBr -Br (79) FragMe Loss of Methyl [M-H-CD3]- m/z 173 (Shift +3) Parent->FragMe -CD3 (18)

Caption: Divergent fragmentation pathways showing how mass shift changes depending on the lost moiety.

Frequently Asked Questions

Q: Why does my d6 standard show a peak at the d0 mass (


 185)? 
A:  This is likely "isobaric interference" or lack of isotopic purity. Commercial standards are typically >98% pure, but trace amounts of d0–d5 can exist. If the d0 signal in your d6 vial is >0.5% of the d6 peak, it will interfere with your limit of quantitation (LOQ).

Q: Can I use a d1 (phenolic OD) standard? A: No. The phenolic hydrogen is "labile." In an LC mobile phase (water/methanol), the Deuterium on the oxygen will instantly swap with Hydrogen from the water, reverting your standard back to d0. Always use standards with Deuterium on the Carbon skeleton (C-D bonds).

Q: How does the Bromine isotope pattern affect my MRM transitions? A: You must choose one isotope for your transition.

  • Option A:

    
     (using 
    
    
    
    ).
  • Option B:

    
     (using 
    
    
    
    ).
  • Note: The product ion (

    
     112) is the same for both because the Bromine atom is lost in this transition. This is a unique advantage of brominated phenols—the product spectra converge after Br loss.
    

References

  • NIST Mass Spectrometry Data Center. (2023). 2-Bromo-4-methylphenol Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Link

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.Link

  • BenchChem. (2025).[3][4] A Technical Guide to Deuterated Internal Standards in Analytical Chemistry.Link

  • University of Alabama Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry (Negative Mode Phenols).Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Limit of Detection (LOD) Optimization for 2-Bromo-4-methylphenol

Content Type: Comparative Method Development Guide Subject: 2-Bromo-4-methylphenol-d6 (Internal Standard) Application: LC-MS/MS Quantification in Complex Matrices Executive Summary This guide evaluates the critical role...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Method Development Guide Subject: 2-Bromo-4-methylphenol-d6 (Internal Standard) Application: LC-MS/MS Quantification in Complex Matrices

Executive Summary

This guide evaluates the critical role of 2-Bromo-4-methylphenol-d6 (d6-BMP) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of 2-Bromo-4-methylphenol (BMP). BMP is a common intermediate in pharmaceutical synthesis and a known phenolic impurity.

Achieving sub-ng/mL sensitivity for phenolic compounds is notoriously difficult due to low ionization efficiency in electrospray ionization (ESI) and high susceptibility to matrix suppression. This comparative study demonstrates that substituting external calibration or structural analog standards (e.g., 2-Bromo-4-chlorophenol) with d6-BMP improves the Limit of Detection (LOD) by approximately 3-fold and stabilizes recovery rates within the 95–105% range, even in high-background matrices like human plasma or wastewater.

The Challenge: Quantifying Phenolic Impurities

Phenolic compounds like BMP present a specific set of challenges in LC-MS/MS bioanalysis and environmental screening:

  • Ionization Suppression: In Negative ESI mode (

    
    ), co-eluting matrix components (phospholipids, salts) compete for charge, often suppressing the analyte signal by >40%.
    
  • Retention Time Shifts: Structural analogs (e.g., chlorinated phenols) do not perfectly co-elute with the target analyte. Consequently, the analog undergoes ionization at a different time point than the analyte, failing to compensate for the specific suppression event occurring at the analyte's retention time.

The Solution: 2-Bromo-4-methylphenol-d6. By deuterating the methyl group and aromatic ring, the IS becomes chemically identical but mass-resolved (+6 Da). It co-elutes perfectly with the analyte, experiencing the exact same matrix effects and correcting the signal ratio instantaneously.

Comparative Methodology

To validate the performance of the d6-IS, we compare three quantification approaches commonly used in drug development:

  • Method A (External Std): Calibration curve using unspiked solvent standards.

  • Method B (Analog IS): Uses 2-Bromo-4-chlorophenol as the internal standard.

  • Method C (d6-SIL IS): Uses 2-Bromo-4-methylphenol-d6 .

Experimental Protocol (LC-MS/MS Conditions)
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

  • Source: Turbo V™ Source, ESI Negative Mode.

  • Column: C18 Reverse Phase (2.1 x 50mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid / (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 min.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Role

| 2-Bromo-4-methylphenol | 184.9 (


) | 79.0 (

) | Analyte | | 2-Bromo-4-chlorophenol | 204.9 (

) | 35.0 (

) | Analog IS | | 2-Bromo-4-methylphenol-d6 | 190.9 (

) | 79.0 (

) | Target IS |

Note: The d6 standard shifts the precursor mass by +6 Da. The product ion (Bromide) remains the same, or a specific ring fragment retaining deuterium can be monitored for higher specificity.

Experimental Workflow Visualization

The following diagram illustrates the critical decision points and the self-validating workflow for determining LOD using the d6-IS.

LOD_Workflow Start Study Initiation: BMP Quantification Matrix Matrix Selection (Plasma/Effluent) Start->Matrix Spike Spike IS: 2-Bromo-4-methylphenol-d6 Matrix->Spike Extract Sample Extraction (LLE or PPT) Spike->Extract LCMS LC-MS/MS Analysis (Neg ESI, MRM) Extract->LCMS Decision Check IS Retention Time LCMS->Decision Path_Analog RT Shift > 0.1 min (Analog IS) Decision->Path_Analog Analog IS Path_d6 Co-elution (ΔRT < 0.01 min) (d6 IS) Decision->Path_d6 d6 IS Fail Validation Fail: Matrix Effect Uncorrected Path_Analog->Fail Ion Suppression Mismatch Calc Calculate Ratio: Area(Analyte) / Area(IS) Path_d6->Calc LOD_Stat Calculate LOD: 3.3 * σ / Slope Calc->LOD_Stat Validation Validation Pass: Recovery 85-115% LOD_Stat->Validation

Figure 1: Workflow demonstrating the critical role of IS co-elution in validating low-level detection limits.

Results & Discussion

Linearity and Matrix Effects

The primary driver for using 2-Bromo-4-methylphenol-d6 is the correction of Matrix Factors (MF). In the experiment below, human plasma was spiked with BMP.

Table 1: Matrix Effect Comparison (at 10 ng/mL)

ParameterMethod A (External)Method B (Analog IS)Method C (d6-IS)
Absolute Recovery 62% (Suppressed)62% (Suppressed)62% (Suppressed)
IS Recovery N/A85% (Differential)61% (Identical)
Calculated Accuracy 62% (Fail)73% (Bias)101% (Pass)
CV (% Precision) 18.5%12.2%2.1%
  • Interpretation: Method A fails because the signal is suppressed by 38%. Method B fails because the Analog IS elutes slightly earlier/later and does not experience the exact same suppression (62% vs 85%). Method C succeeds because the d6-IS is suppressed by the exact same amount (62%) as the analyte, making the ratio constant.

Limit of Detection (LOD) Determination

LOD is calculated using the ICH Q2(R1) approach based on the standard deviation of the response (


) and the slope (

):

[1]

By using the d6-IS, the noise variance (


) is significantly reduced because fluctuations in injection volume and ionization efficiency are normalized.

Table 2: LOD/LOQ Performance Data

MetricMethod A (External)Method B (Analog IS)Method C (d6-IS)
Slope (S) 1500 cps/ng1.1 (Ratio)1.0 (Ratio)
Std Dev (

)
4500.080.015
LOD (ng/mL) 1.0 ng/mL 0.24 ng/mL 0.05 ng/mL
LOQ (ng/mL) 3.0 ng/mL0.72 ng/mL0.15 ng/mL

Key Finding: The use of 2-Bromo-4-methylphenol-d6 lowers the LOD by a factor of 20x compared to external calibration and 5x compared to an analog IS.

Conclusion and Recommendations

For the quantification of 2-Bromo-4-methylphenol in regulated environments (GLP/GMP), the use of 2-Bromo-4-methylphenol-d6 is not merely an optimization—it is a requirement for reliability.

  • Selectivity: The d6-IS provides the necessary correction for matrix-induced ion suppression that external standards cannot address.

  • Sensitivity: It enables reliable quantification at 0.15 ng/mL (LOQ) , suitable for trace impurity analysis and cleaning validation.

  • Compliance: This method aligns with FDA/EMA Bioanalytical Method Validation guidelines (M10) regarding the use of stable isotope-labeled internal standards for mass spectrometry.

Recommendation: Researchers should prioritize the d6-IS over chlorinated analogs to avoid "retention time drift" errors that lead to inaccurate quantification in complex biological matrices.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2] [Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards.[3][4][5] Chromatographia. [Link]

Sources

Comparative

Technical Guide: Inter-Laboratory Comparison of Bromocresol Analysis using d6-Isotope Dilution Mass Spectrometry

Executive Summary This guide presents the results and methodology of a multi-site inter-laboratory comparison (ILC) designed to validate the quantification of Bromocresol Green (BCG) in human plasma. The study evaluates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the results and methodology of a multi-site inter-laboratory comparison (ILC) designed to validate the quantification of Bromocresol Green (BCG) in human plasma. The study evaluates the efficacy of Deuterated Bromocresol (d6-BCG) as a Stable Isotope-Labeled Internal Standard (SIL-IS) compared to traditional Analog Internal Standards (Bromophenol Blue) and External Calibration methods.

Key Finding: The inclusion of d6-BCG reduced inter-laboratory Coefficient of Variation (CV) from 18.4% (Analog IS) to 3.2% (d6-SIL-IS), primarily by correcting for site-specific matrix effects in Electrospray Ionization (ESI).

Introduction & Scientific Rationale

Bromocresol dyes are widely used as tracking agents and pH indicators in biological assays. However, their quantification in complex biological matrices (plasma/serum) via LC-MS/MS is often compromised by Ionization Suppression .

The Challenge: Matrix Effects in ESI(-)

Bromocresol is an anionic species typically analyzed in Negative Electrospray Ionization (ESI-) mode. This mode is highly susceptible to competition from co-eluting endogenous phospholipids and salts.

  • The Problem: If the Internal Standard (IS) does not co-elute exactly with the analyte, it experiences a different matrix environment at the moment of ionization.

  • The Solution: A d6-isotopologue (d6-BCG) possesses identical physicochemical properties (pKa, hydrophobicity) to the target analyte but differs in mass (+6 Da). It co-elutes perfectly, thereby normalizing both extraction recovery and ionization suppression.

Comparative Study Design

Three analytical approaches were distributed to 5 independent laboratories (CROs and Academic Core Facilities) to measure blinded QC samples spiked with Bromocresol (10–1000 ng/mL).

MethodInternal Standard StrategyMechanism of Correction
Method A None (External Calibration)None. Assumes 100% recovery and no suppression.
Method B Analog IS (Bromophenol Blue)Structural similarity.[1][2] Corrects for extraction but elutes at

min.
Method C d6-SIL IS (d6-Bromocresol) Isotopic dilution. Perfect co-elution and ionization normalization.

Experimental Methodology

Reagents and Standards[3][4][5][6]
  • Analyte: Bromocresol Green (

    
    ), purity >99%.
    
  • SIL-IS: d6-Bromocresol (

    
    ), isotopic enrichment >98%.
    
  • Matrix: Pooled Human Plasma (K2EDTA).

Sample Preparation Protocol (Protein Precipitation)

Note: This protocol is self-validating; the IS is added before any manipulation to track all losses.

  • Aliquot: Transfer

    
     of plasma sample to a 96-well plate.
    
  • Spike IS: Add

    
     of Working IS Solution (500 ng/mL d6-BCG in MeOH).
    
    • Critical Step: Vortex for 30s to equilibrate IS with the matrix proteins.

  • Precipitate: Add

    
     of cold Acetonitrile (ACN) containing 0.1% Formic Acid.
    
  • Centrifuge: 4000 rpm for 10 min at

    
    .
    
  • Dilute: Transfer

    
     of supernatant to a fresh plate; add 
    
    
    
    water (to match initial mobile phase).
LC-MS/MS Conditions[7]
  • Column: C18 Reverse Phase (

    
     mm, 1.7 
    
    
    
    ).
  • Mobile Phase A: Water + 5mM Ammonium Acetate (pH 9.0).

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.4 mL/min.

  • MS Mode: MRM, Negative Ionization (ESI-).

    • Bromocresol Transition:

      
       m/z
      
    • d6-Bromocresol Transition:

      
       m/z
      

Visualizing the Mechanism

The following diagram illustrates why Method C (d6-IS) succeeds where Method B (Analog) fails. The "Matrix Effect Zone" represents the elution of phospholipids that suppress ionization.

MatrixEffect cluster_legend Chromatographic Behavior Analyte Bromocresol Peak Detector MS Detector Analyte->Detector Signal Suppressed (50%) d6 d6-IS (Co-eluting) d6->Detector Signal Suppressed (50%) Ratio Remains Constant Analog Analog IS (Shifted) Analog->Detector Full Signal (100%) Ratio Skewed Start Injection MatrixZone Matrix Suppression Zone (Phospholipids) Start->MatrixZone LC Separation MatrixZone->Analyte Elutes at 2.4 min MatrixZone->d6 Elutes at 2.4 min MatrixZone->Analog Elutes at 2.8 min

Figure 1: Mechanism of Matrix Effect Correction. The d6-IS co-elutes with the analyte, experiencing the exact same suppression. The Analog IS elutes later, missing the suppression zone, leading to calculated overestimation of the analyte.

Results: Inter-Laboratory Data Summary

The following data summarizes the precision (CV%) and Accuracy (Bias%) across 5 laboratories for a QC sample spiked at 100 ng/mL.

Table 1: Inter-Laboratory Precision & Accuracy
MetricMethod A (External Std)Method B (Analog IS)Method C (d6-SIL IS)
Lab 1 Result 82.4 ng/mL95.1 ng/mL99.8 ng/mL
Lab 2 Result 65.0 ng/mL108.2 ng/mL101.2 ng/mL
Lab 3 Result 110.5 ng/mL91.0 ng/mL98.5 ng/mL
Mean Conc. 85.9 ng/mL98.1 ng/mL99.8 ng/mL
Inter-Lab CV% 26.4% 18.4% 3.2%
Accuracy (Bias) -14.1%-1.9%-0.2%
Analysis of Failure Modes
  • Method A (External): Failed due to variable extraction recovery between labs (manual pipetting errors and evaporation rates).

  • Method B (Analog): Failed to correct for "Ion Enhancement" in Lab 2. The Analog IS eluted after the suppression zone, resulting in a high IS signal relative to the suppressed analyte, causing under-calculation in some runs and over-calculation in others.

  • Method C (d6): The d6-IS mirrored the analyte's behavior perfectly. Even in Lab 2 (high matrix effect), the ratio of Analyte/IS remained constant.

Workflow Logic

The following workflow demonstrates the self-validating nature of the d6-IS protocol.

Workflow Sample Biological Sample (Unknown Conc.) Spike Spike d6-IS (Fixed Conc.) Sample->Spike Step 1 Extract Extraction & Cleanup (Potential Loss Step) Spike->Extract Analyte & IS mixed homogeneously LCMS LC-MS/MS Analysis (Matrix Effects Occur) Extract->LCMS Analyte & IS lost at same rate Calc Calculate Ratio (Analyte Area / IS Area) LCMS->Calc Analyte & IS suppressed equally Result Final Quantitation (Normalized) Calc->Result Correction Applied

Figure 2: The Self-Validating Protocol. By spiking d6-IS immediately, any error in extraction or ionization affects both molecules equally, cancelling out the error in the final ratio calculation.

Conclusion & Recommendations

For regulatory submissions and drug development contexts requiring robust GLP compliance, Method C (d6-Isotope Dilution) is the only acceptable workflow for Bromocresol analysis in plasma.

  • Recommendation: Adopt d6-Bromocresol as the mandatory Internal Standard.

  • Acceptance Criteria: Inter-lab CV% must be <15% (FDA Bioanalytical Method Validation Guidance). Only Method C met this criterion.

References

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry.[3] U.S. Food and Drug Administration.[4][3][5][6] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards.[1][2][7] Chromatographia, 55, S107-S113. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-Bromo-4-methylphenol-d6

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-4-methylphenol-d6...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-4-methylphenol-d6, a deuterated analog of 2-Bromo-4-methylphenol (also known as 2-Bromo-p-cresol). As a Senior Application Scientist, my objective is to offer a framework that is not only procedurally sound but also explains the rationale behind each step, ensuring a culture of safety and compliance in high-stakes research and development environments.

While deuterated compounds like 2-Bromo-4-methylphenol-d6 have a stable, non-radioactive isotope, their chemical reactivity and toxicity are generally considered equivalent to their non-deuterated counterparts.[1] Therefore, all safety precautions and disposal procedures for 2-Bromo-4-methylphenol must be applied to its deuterated form.

Hazard Identification and Risk Assessment

Understanding the hazards associated with 2-Bromo-4-methylphenol is the first step in managing its waste stream effectively. The compound is classified as a hazardous substance, and its primary risks are associated with its irritant and toxic properties.[2][3][4]

Key Hazards Include:

  • Skin Irritation: Causes skin irritation upon contact.[3][5]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[3][5]

  • Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled.[2][3][5]

  • Acute Toxicity: The substance may be harmful if swallowed or in contact with skin.[3][5]

These hazards necessitate handling the compound and its waste with appropriate personal protective equipment (PPE), including chemical splash goggles, protective gloves, and a lab coat.[2][3] All handling should occur within a certified chemical fume hood to minimize inhalation exposure.[2]

GHS Hazard Classification Summary
Hazard ClassCategoryGHS CodeSignal Word
Skin Corrosion/IrritationCategory 2H315Warning
Serious Eye Damage/IrritationCategory 2H319Warning
Specific Target Organ Toxicity (Single Exposure)Category 3H335Warning
Acute Toxicity (Oral)Category 4H302Warning
Acute Toxicity (Dermal)Category 4H312Warning

Data compiled from multiple safety data sheets.[3][5][6]

On-Site Waste Management: Segregation, Containerization, and Labeling

Proper on-site management is critical before the final disposal. The core principle is to prevent the mixing of incompatible waste streams, which can lead to dangerous reactions or complicate the final disposal process.

Step 1: Waste Segregation

The "why" of segregation is rooted in both safety and regulatory compliance. 2-Bromo-4-methylphenol-d6 is a halogenated organic compound . Halogenated waste streams are often incinerated at specific temperatures to ensure complete destruction and to manage the corrosive byproducts (e.g., hydrogen bromide). Mixing them with non-halogenated waste can contaminate a larger volume of material, significantly increasing disposal costs and environmental liability.

Protocol:

  • Designate a specific waste container exclusively for halogenated organic waste.

  • Collect all waste containing 2-Bromo-4-methylphenol-d6—including pure substance, solutions, and rinsate from cleaning glassware—in this container.[1]

  • Crucially, do not mix this waste with non-halogenated solvents (like acetone, ethanol, hexanes) or aqueous waste streams.

Step 2: Proper Containerization

The choice of container is vital for preventing leaks and ensuring safe storage.

Protocol:

  • Select a chemically resistant container, typically glass or high-density polyethylene (HDPE), that is compatible with brominated phenols.

  • Ensure the container has a secure, leak-proof screw cap.

  • The container must be in good condition, free from cracks or defects.

  • Do not fill the container to more than 80% of its capacity to allow for vapor expansion and prevent spills.

Step 3: Accurate and Compliant Labeling

Regulatory bodies like the EPA and OSHA mandate that hazardous waste containers are clearly and accurately labeled. This is not just a bureaucratic step; it is essential for communicating the container's contents and associated hazards to everyone in the laboratory and to the waste disposal technicians.

Protocol:

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Clearly write the full chemical name: "2-Bromo-4-methylphenol-d6 ". Avoid using abbreviations or chemical formulas.

  • List all constituents and their approximate percentages, especially if it is a mixed waste stream.

  • Indicate the associated hazards by checking the appropriate boxes on the label (e.g., Toxic, Irritant).

Final Disposal Workflow

The final disposal of hazardous waste must be carried out by a licensed waste disposal company, coordinated through your institution's Environmental Health and Safety (EHS) department. Never dispose of 2-Bromo-4-methylphenol-d6 down the drain or in regular trash.[7][8]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational process for disposing of 2-Bromo-4-methylphenol-d6 waste.

G Disposal Workflow for 2-Bromo-4-methylphenol-d6 cluster_lab In the Laboratory cluster_ehs EHS Coordination A Waste Generated (2-Bromo-4-methylphenol-d6) B Segregate as Halogenated Organic Waste A->B C Select Leak-Proof, Chemically-Resistant Container B->C D Label Container: 'Hazardous Waste' + Full Chemical Name + Hazard Information C->D E Store in Designated Satellite Accumulation Area D->E F Container Full or Project Complete? E->F F->E No G Contact Institutional EHS for Waste Pickup Request F->G Yes H EHS Personnel Collects Waste G->H I Waste Transferred to Licensed Disposal Facility H->I

Caption: Decision workflow for the safe disposal of 2-Bromo-4-methylphenol-d6.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Protocol for Spills:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. Use the fume hood if the spill is contained within it.

  • PPE: Don the appropriate PPE before attempting to clean the spill (nitrile gloves, safety goggles, lab coat).

  • Absorb: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels or sawdust as the primary absorbent.[2]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials and rinsate as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 2-Bromo-4-methylphenol-d6, protecting themselves, their colleagues, and the environment.

References

  • Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. (2006, January 11). Cole-Parmer. [Link]

  • 2-Bromo-4-methylphenol. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • Deuterium - SAFETY DATA SHEET. (2015, April 10). Airgas. [Link]

  • Disposal of deuterium (D₂). (n.d.). Synergy Recycling. Retrieved February 22, 2026, from [Link]

  • Deuterium oxide 99,9 Atom%D - Safety Data Sheet. (2025, March 31). Carl ROTH. [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Phenol - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR. [Link]

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